![molecular formula C12H12N4O3 B2447424 3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034363-69-2](/img/structure/B2447424.png)
3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their significant biological activities and have been extensively studied for their pharmacological properties . The structure of this compound includes a nicotinoyl group attached to an azetidine ring, which is further connected to an imidazolidine-2,4-dione core.
Preparation Methods
The synthesis of 3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation, where the imidazolidine-2,4-dione core is synthesized through a multi-step reaction involving the condensation of appropriate aldehydes and amines . Another method involves the Bucherer-Berg reaction, which is modified to synthesize larger homologous molecules . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione exhibits several notable biological activities:
- Antimicrobial Properties : Research has shown that the compound possesses antimicrobial effects, making it a candidate for developing new antibiotics against resistant strains of bacteria .
- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored, with studies suggesting its role as an anticancer agent by inducing apoptosis in malignant cells .
- Anti-inflammatory Effects : There is evidence that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions. Common methods include:
- Condensation Reactions : These reactions are essential for establishing the core structure of the compound.
- Cyclization Processes : Cyclization helps form the azetidine ring, which is critical for the compound's biological activity.
- Functional Group Modifications : Modifying functional groups can enhance the compound's efficacy and selectivity against specific biological targets .
Case Study 1: Antimicrobial Activity
A study conducted by Moraski et al. demonstrated the efficacy of imidazolidine derivatives in inhibiting mycobacterial growth, indicating that compounds similar to this compound could serve as potential antimycobacterial agents against tuberculosis .
Case Study 2: Anticancer Properties
Research published in various journals has highlighted the anticancer potential of similar compounds, focusing on their mechanism of action in inducing apoptosis in cancer cells. These studies emphasize the need for further exploration into the therapeutic applications of this compound in oncology .
Mechanism of Action
The mechanism of action of 3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its binding affinity towards the Voltage-Gated Sodium Channel Inner Pore, which plays a crucial role in the regulation of neuronal excitability . The compound’s antibacterial activity is linked to its ability to inhibit bacterial protein targets, leading to the disruption of bacterial cell functions .
Comparison with Similar Compounds
3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can be compared with other similar compounds, such as thiazolidine-2,4-dione derivatives. While both classes of compounds exhibit significant biological activities, this compound is unique due to its specific structural features and the presence of the nicotinoyl group . Similar compounds include 5,5-diphenylimidazolidine-2,4-dione and its derivatives, which have been studied for their antibacterial and antifungal properties .
Biological Activity
3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing information from various studies and sources.
Structural Characteristics
The compound features an imidazolidine core, an azetidine ring, and a pyridine-derived substituent, contributing to its unique reactivity profile. Its molecular formula is C12H12N4O2, with a molecular weight of approximately 298.30 g/mol. This structural complexity allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.
Anticancer Properties
Initial studies indicate that this compound exhibits notable anticancer activity . For instance, compounds with similar structural frameworks have shown efficacy against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction through both extrinsic and intrinsic signaling pathways. In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) .
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
HeLa | 15 | Significant growth inhibition |
A549 | 20 | Moderate growth inhibition |
MCF-7 | 18 | Significant growth inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties . Preliminary results suggest that it may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effective inhibition of bacterial growth in vitro, indicating potential as a lead compound for developing new antibiotics .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Cell Cycle Progression : The compound may interfere with key regulatory proteins involved in the cell cycle.
- Induction of Apoptosis : Evidence suggests activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors.
- Antioxidant Activity : Some studies indicate that similar compounds possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example:
- A study synthesized various thiazolidin derivatives based on the core structure, assessing their antiproliferative effects against cancer cell lines. The most effective compounds showed lower IC50 values than established chemotherapeutics like irinotecan .
- Another research effort explored the compound's potential as an insulin sensitizer in metabolic disorders, demonstrating significant improvements in glucose uptake in diabetic models .
Properties
IUPAC Name |
3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-10-5-14-12(19)16(10)9-6-15(7-9)11(18)8-2-1-3-13-4-8/h1-4,9H,5-7H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWINRTZBRISKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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